Triphenylborane

Lewis acidity organocatalysis polymer synthesis

Researchers pursuing metal-free CO₂ copolymerization risk depolymerization with strong Lewis acids like B(C₆F₅)₃. Triphenylborane (BPh₃) delivers controlled moderate Lewis acidity for stable polycarbonate synthesis (Đ=1.1-1.3). • Enables tandem polymerization/hydrosilylation yielding polymers with tunable Tg (37-110°C) • Industrially validated as promoter in DuPont adiponitrile process (nylon-6,6) • Available as ≥95% crystalline powder or 0.25 M THF solution; ships under inert atmosphere

Molecular Formula C18H15B
Molecular Weight 242.1 g/mol
CAS No. 960-71-4
Cat. No. B1294497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylborane
CAS960-71-4
Molecular FormulaC18H15B
Molecular Weight242.1 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H15B/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
InChIKeyMXSVLWZRHLXFKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triphenylborane Technical Baseline and Procurement Identity


Triphenylborane (BPh₃), CAS 960-71-4, is a prototypical triarylborane Lewis acid with a trigonal planar boron center [1]. It appears as a white to off-white crystalline powder with a melting point of 145–148°C and is characterized by its air and moisture sensitivity, slowly hydrolyzing to benzene and triphenylboroxine [2]. BPh₃ is soluble in aromatic solvents but insoluble in water, and its commercial availability includes solid powder (typically 95–99% purity) and 0.25 M THF solution formats . The compound serves as a foundational boron-based precursor and catalyst in organic synthesis, distinguished from stronger triarylborane Lewis acids by its moderate Lewis acidity and distinct electrochemical reduction behavior [3].

Catalyst profile Moderate Lewis acidity supports controlled polymerization without depolymerization
Electrochemical benchmark Reported reduction potential supports energy storage research
Handling requirement Air-sensitive solid; inert atmosphere storage required

Triphenylborane: Why Generic Substitution Fails


Triarylboranes are not interchangeable Lewis acid catalysts; their reactivity profiles diverge sharply based on aryl group electronics and sterics. Triphenylborane occupies a specific position on the Lewis acidity spectrum—weaker than electron-deficient analogs like B(C₆F₅)₃ but stronger and more sterically defined than trialkylboranes [1]. This moderate acidity enables BPh₃ to catalyze polymerizations and CO₂/epoxide copolymerizations without triggering the rapid depolymerization or side reactions that stronger Lewis acids induce [2]. Substituting BPh₃ with B(C₆F₅)₃ alters not only reaction rates but also product selectivity and polymer architecture; conversely, replacing it with less acidic triethylborane may fail to activate substrates altogether [3]. The quantitative evidence below establishes exactly where BPh₃'s performance parameters diverge from its closest comparators.

Triphenylborane (BPh₃) Moderate Lewis acidity; polymerization selectivity; defined electrochemical signature
Tris(pentafluorophenyl)borane (BCF) Stronger Lewis acid; may shift reaction toward depolymerization over polymerization
Triphenylborane (BPh₃) Sufficient acidity to activate epoxides/CO₂
Triethylborane Weaker Lewis acid; may not activate substrates effectively
Triphenylborane (BPh₃) Characteristic reduction potential
Other triarylboranes Reduction potentials vary with aryl group; electrochemical behavior not interchangeable

Triphenylborane Differential Evidence vs. Analogs


Lewis Acidity and Polymerization Selectivity

Triphenylborane (BPh₃) exhibits moderate Lewis acidity, positioned between triethylborane (weaker) and tris(pentafluorophenyl)borane (BCF, stronger). In the copolymerization of epoxides with CO₂, BPh₃ catalyzes polycarbonate formation with dispersity (Đ) values ranging from 1.1 to 1.3, indicating excellent polymerization control. Critically, when BCF is substituted for BPh₃ under identical conditions, the more Lewis acidic borane catalyzes selective depolymerization of the carbonate block to yield cyclic carbonates rather than maintaining polymer integrity [1]. This difference in Lewis acid strength directly determines whether polymerization or depolymerization dominates, making BPh₃ the preferred catalyst when stable polycarbonate block copolymers are the desired product.

Lewis acidity & polymerization
Head-to-head
BPh₃: polycarbonates, Đ 1.1–1.3, no depolymerization
BCF: selective depolymerization to cyclic carbonates
Supports polymerization catalyst selection; BCF shifts outcome to depolymerization
Reported under epoxide/CO₂ copolymerization conditions
Lewis acidity organocatalysis polymer synthesis block copolymerization

Electrochemical Reduction Potential vs. Trialkylboranes

Triphenylborane exhibits a characteristic electrochemical reduction profile in tetrahydrofuran (THF) with tetrabutylammonium perchlorate (TBAP) as supporting electrolyte. BPh₃ displays a non-Nernstian, diffusion-controlled, one-electron reduction wave with a half-wave potential (E₁/₂) of -2.61 V vs. Ag/Ag⁺ at a dropping mercury electrode, corresponding to the formation of the BPh₃•⁻ radical anion. This value differs from trialkylboranes such as trimethylborane and tributylborane, which show distinct oxidation and reduction behavior [1]. The quasi-reversible nature of the BPh₃•⁻ radical contrasts with the chemically irreversible dianion (BPh₃²⁻) formed at E₁/₂ = -3.57 V vs. Ag/Ag⁺. The electrochemical signature of BPh₃ provides a quantitative benchmark for assessing purity and identity in research settings where electrochemical applications are relevant, such as fluoride shuttle batteries or redox-active material design .

Electrochemical reduction
Source review
E₁/₂ = -2.61 V vs Ag/Ag⁺ (one-electron, quasi-reversible)
Reported electrochemical identity; distinct from trialkylboranes
THF/TBAP, dropping mercury electrode; verify with current setup
electrochemistry reduction potential radical anion organoborane

Thermal Stability and Air Sensitivity

Triphenylborane melts at 145–148°C (lit. 145–147°C) and is classified as an air- and moisture-sensitive solid . Unlike borate esters or tetraarylborate salts that exhibit greater air stability, BPh₃ slowly hydrolyzes in ambient atmosphere to benzene and triphenylboroxine, necessitating storage under inert gas and at 2–8°C . This sensitivity contrasts with pyridine-triphenylborane complex (CAS 971-66-4), which melts at 240°C and can be stored at room temperature under inert gas but is hygroscopic . The lower melting point and higher air sensitivity of BPh₃ relative to its amine adducts directly impact procurement decisions: laboratories lacking inert atmosphere capabilities may prefer the more stable pyridine complex, while those requiring the free Lewis acid for catalysis or as a synthetic intermediate must source BPh₃ and implement appropriate handling protocols.

Thermal & air sensitivity
Source review
BPh₃: mp 145–148°C, air-sensitive, 2–8°C storage
Pyridine complex: mp 240°C, room temp, hygroscopic
Handling requirements differ; complex offers alternative with altered reactivity
Cross-study comparison; verify storage for specific lot
thermal stability melting point storage conditions air sensitivity

Dispersity Control in Polycarbonate Synthesis

Triphenylborane-catalyzed copolymerization of epoxides with CO₂ produces polycarbonates with dispersity (Đ) values between 1.1 and 1.3, indicating narrow molecular weight distributions and excellent polymerization control [1]. This performance metric compares favorably to some metal-based catalytic systems that may yield broader dispersities under similar conditions. Furthermore, BPh₃ enables the synthesis of polymers with glass transition temperatures (Tg) tunable from 37°C to 110°C depending on epoxide monomer selection and terpolymer composition [2]. The ability to achieve low dispersity without metal contamination is particularly valuable for biomedical and electronic applications where metal residues compromise performance or biocompatibility.

Polymer dispersity control
Class-level
Đ = 1.1–1.3; Tg range 37–110°C
Reported narrow dispersity in metal-free polycarbonates
Class-level inference; system-specific validation recommended
polymer dispersity Đ value polycarbonate metal-free catalysis

Hydrolytic Sensitivity Classification and Handling

Triphenylborane is classified as Hydrolytic Sensitivity 4, defined as 'no reaction with water under neutral conditions' according to standardized hydrolytic sensitivity scales . This classification distinguishes BPh₃ from more water-reactive boron compounds such as boron trichloride (BCl₃) and boron tribromide (BBr₃), which undergo vigorous hydrolysis, as well as from fully water-stable borates. The slow hydrolysis of BPh₃ to benzene and triphenylboroxine occurs over extended exposure rather than instantaneously, allowing for brief handling in air during weighing and transfer. This intermediate hydrolytic sensitivity necessitates air-free techniques for long-term storage and reactions but permits more flexible handling than highly reactive boron halides. In contrast, the sodium hydroxide adduct of triphenylborane is shipped as an aqueous solution (7–10% in water), demonstrating how derivatization fundamentally alters handling requirements [1].

Hydrolytic sensitivity
Class-level
Hydrolytic Sensitivity 4: slow hydrolysis; brief air exposure tolerated
Informs storage planning; less reactive than boron halides
Class-level classification; review handling protocol
hydrolytic stability water reactivity handling safety storage

Triphenylborane Application Scenarios


Metal-Free Polycarbonate Block Copolymer Synthesis

Triphenylborane is uniquely suited for the metal-free copolymerization of epoxides with CO₂, isocyanates, and organic anhydrides. As established in the quantitative evidence above, BPh₃ catalyzes these polymerizations to yield polycarbonates and polyurethanes with narrow dispersity (Đ = 1.1–1.3) [1]. Critically, BPh₃ does not trigger depolymerization of carbonate blocks, unlike the more Lewis acidic B(C₆F₅)₃, making BPh₃ the preferred catalyst when stable block copolymer architectures are desired [2]. Additionally, BPh₃ enables one-pot tandem catalysis combining polymerization with hydrosilylation to produce functionalized polymeric materials with tunable glass transition temperatures ranging from 37°C to 110°C [3]. For researchers developing sustainable polymers from CO₂ or seeking metal-free alternatives for biomedical materials, BPh₃ offers a commercially available, well-characterized catalyst with demonstrated performance.

Electrochemical Energy Storage Research

Triphenylborane's electrochemical reduction profile—specifically its one-electron reduction wave at E₁/₂ = -2.61 V vs. Ag/Ag⁺ in THF—provides a quantitative basis for its selection in electrochemical applications [1]. BPh₃ has been identified as a boron-based precursor for chemical vapor deposition (CVD) in the development of carbon nanomaterials for oxygen reduction reactions, hydrogen storage, transparent conducting films, and fluoride shuttle batteries [2]. The ability to form stable radical anions (BPh₃•⁻) with quasi-reversible electrochemistry distinguishes BPh₃ from trialkylboranes and more electron-deficient triarylboranes. Researchers developing fluoride-ion batteries, where boron centers serve as fluoride anion acceptors, should select BPh₃ based on this defined electrochemical signature rather than assuming interchangeability with other boranes.

Industrial Hydrocyanation Catalysis

Triphenylborane is industrially employed as a promoter in the Ni-catalyzed hydrocyanation of butadiene to adiponitrile, a key nylon-6,6 intermediate [1]. This application, developed and commercialized by DuPont, relies on the specific Lewis acidity and coordination behavior of BPh₃. For industrial procurement, BPh₃'s moderate Lewis acidity and defined handling requirements (Hydrolytic Sensitivity 4) differentiate it from alternatives that may be too reactive (e.g., BCl₃) or insufficiently Lewis acidic (e.g., trialkylboranes) [2]. Additionally, BPh₃ serves as a precursor to pyridine-triphenylborane complex, which catalyzes the polymerization of acrylic esters [3]. Laboratories and pilot plants seeking to replicate established industrial protocols or develop new hydrocyanation catalysts should procure BPh₃ rather than substitute analogs that lack the validated performance profile in this specific transformation.

Photoluminescent and AIE Materials Synthesis

Triphenylborane functions as a diphenylboryl transfer agent in the synthesis of boron-containing heterocyclic materials with remarkable photophysical properties, including electro- and photoluminescence and aggregation-induced emission (AIE) [1]. BPh₃'s conjugated structure contributes to moderate UV-visible absorption, and when incorporated into organic semiconductors, it influences electronic characteristics relevant to organic light-emitting diodes (OLEDs) and photovoltaic cells [2]. The moderate Lewis acidity of BPh₃ allows controlled borylation without the aggressive side reactions that stronger Lewis acids might induce with sensitive heterocyclic substrates. For materials scientists developing novel luminescent materials or organic electronic devices, BPh₃ offers a commercially available boryl transfer reagent with documented photophysical performance that cannot be replicated by trialkylboranes or boron halides.

Application
Selection Property
Validation Focus
Metal-free polycarbonate block copolymer synthesis
Moderate Lewis acidity without depolymerization; narrow dispersity control
Polymerization selectivity and metal-free verification
Electrochemical energy storage research
Defined reduction potential and quasi-reversible radical anion formation
Electrochemical signature review; fluoride-ion battery research context
Industrial hydrocyanation catalysis
Moderate Lewis acidity for Ni-catalyzed hydrocyanation; handling sensitivity classification
Process compatibility review; inert atmosphere handling
Photoluminescent and AIE materials synthesis
Diphenylboryl transfer capability and moderate Lewis acidity
Photophysical property screening; material purity confirmation

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